8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

ADC payload synthesis Exatecan intermediate fluorine pharmacophore

Early-stage supply bottlenecks for the Exatecan ADC payload often arise from locked N-protection strategies. This fluorinated aminotetralone intermediate solves that with a free 8-amine handle, enabling parallel acetyl, trifluoroacetyl, and Fmoc protection from a single inventory item. • Single intermediate → multiple downstream Exatecan precursors • 6-Fluoro substituent is retained through all steps to the active pharmacophore • Purity ≥98%, ISO-certified dual sourcing, 2-8°C storage

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 210346-39-7
Cat. No. B11901292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
CAS210346-39-7
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCCC2=O)N)F
InChIInChI=1S/C11H12FNO/c1-6-7-3-2-4-10(14)11(7)9(13)5-8(6)12/h5H,2-4,13H2,1H3
InChIKeyVBGZTJHHJLSZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Exatecan ADC Payload Intermediate


8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 210346-39-7) is a fluorinated aminotetralone intermediate with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol [1]. This compound serves as a key precursor in the multi-step synthesis of Exatecan (DX-8951), a camptothecin-derived topoisomerase I inhibitor widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . The compound features a partially saturated naphthalenone core bearing a free primary amine at position 8, a fluorine atom at position 6, and a methyl group at position 5—a substitution pattern that is structurally mandated by the final Exatecan molecular architecture [2].

Why Generic Tetralones Fail in Exatecan Synthesis


In-class substitution of 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one with structurally simpler tetralone derivatives is precluded by the compound's mandatory 8-amino-6-fluoro-5-methyl substitution geometry. The 6-fluoro substituent is a non-negotiable structural element that persists through the entire synthetic sequence and appears in the final Exatecan pharmacophore as an integral determinant of topoisomerase I inhibitory activity [1]. Attempted replacement with non-fluorinated analogs such as 5-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 51114-73-9, MW 191.18) or differently substituted tetralones would derail the synthetic sequence and yield products lacking the requisite biological activity profile . Furthermore, the free 8-amino group provides a critical diversification handle that distinguishes this intermediate from the N-protected downstream intermediates (e.g., Exatecan Intermediate 2, CAS 182182-31-6), enabling divergent synthetic strategies that the protected analogs cannot accommodate .

Differentiation Evidence Against Closest Analogs


6-Fluoro Substitution as a Structural Gatekeeper

The 6-fluoro substituent on 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an absolute structural requirement dictated by the final Exatecan architecture (C₂₄H₂₂FN₃O₄). The unsubstituted analog 5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 51114-73-9) lacks both the C7-fluorine and C8-methyl substituents, with a molecular weight of 191.18 g/mol versus 223.20 g/mol for the nitro-stage analog—a 32 Da mass difference reflecting the absence of two critical functional handles . The 6-fluoro substituent is carried through every subsequent synthetic step and appears in the final Exatecan structure as an integral pharmacophoric element essential for topoisomerase I inhibitory activity [1].

ADC payload synthesis Exatecan intermediate fluorine pharmacophore

Free Amine vs. N-Protected Analogs: Divergent Utility

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (MW 193.22) bears a free primary amine at position 8, in contrast to the more commonly supplied downstream intermediate Exatecan Intermediate 2 (CAS 182182-31-6, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, MW 250.27) which is already N-acetylated [1]. This 57 Da mass difference and the presence of a free amine (vs. acetamide) enables divergent protecting group strategies: the free amine can be converted to the trifluoroacetamide derivative (CAS 143655-60-1, MW 304.24) for one synthetic pathway, or to the Fmoc-protected Exatecan Intermediate 3 (CAS not specified, MW ~426) for an alternative route . The N-acetylated Intermediate 2 cannot be deprotected to regenerate the free amine without risking concomitant ketone reduction, making the unprotected intermediate a strategically distinct and more versatile starting point for route scouting.

divergent synthesis protecting group strategy ADC linker conjugation

Synthetic Route Efficiency: Patent Benchmarking

Multiple patent filings document dramatically different overall yields for Exatecan synthesis depending on the route and intermediate strategy employed, establishing quantitative benchmarks against which the value of 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one as an early-stage diversification point can be assessed. The original EP0495432 route achieves only an estimated ~3.69% yield for the late-stage intermediate A07 [1]. The WO2019044946A1 route reports a 10-step synthesis with 5.3% overall yield from 2-fluoro-1-methyl-4-nitrobenzene [2]. In contrast, the improved ChemExpress route (WO2022000868A1/CN111470998B) achieves 43% yield for the key intermediate in only 4 steps from inexpensive commercial starting materials, with an 8-step overall yield of 15% . Another patent (CN202010593916) reports that intermediate B can be obtained in 54% yield over 4 steps, with exatecan mesylate total yield reaching 15% [3]. While these yields refer to different specific intermediates, they establish a quantitative performance range: routes employing strategic early-stage tetralone intermediates with appropriate protecting group strategies consistently outperform routes using late-stage functionalization by 3- to 14-fold in overall yield.

synthetic route comparison process chemistry overall yield

Physicochemical Profile vs. Downstream Intermediates

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one exhibits computed physicochemical properties that distinguish it from downstream N-protected intermediates and inform solvent handling and purification strategy. The compound has a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 43.1 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. In comparison, Exatecan Intermediate 2 (CAS 182182-31-6) has a higher computed logP of 2.771, 2 hydrogen bond donors, and 4 hydrogen bond acceptors , reflecting the additional acetamide group. These differences affect chromatographic behavior, solvent solubility, and crystallization properties during intermediate isolation. The lower H-bond donor count (1 vs. 2) of the target compound suggests superior solubility in moderately polar aprotic solvents such as DMSO, which is relevant for subsequent acylation reactions at the free amine.

physicochemical properties drug-likeness intermediate handling

Commercial Purity Benchmarking Across Suppliers

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is commercially supplied at ≥98% purity by multiple independent vendors including Leyan (Cat. 1592832, 98% purity), MolCore (NLT 98%, ISO-certified), and ChemExpress (≥99% purity for the downstream exatecan mesylate with any single impurity <0.1%) . This is comparable to the purity specifications reported for Exatecan Intermediate 2 (≥95-98% typical) . The storage condition specification of 2-8°C with protection from light is consistent with the reactivity of the free aromatic amine toward oxidation, and represents a handling consideration that differs from the more stable N-acetylated Intermediate 2.

purity specification quality control pharmaceutical intermediate

Research & Industrial Application Scenarios


Divergent ADC Payload Synthesis & Route Scouting

This compound is optimally deployed as the common early intermediate for divergent synthesis of multiple N-protected Exatecan precursors. Its free 8-amino group enables parallel exploration of acetyl (→Exatecan Intermediate 2, CAS 182182-31-6), trifluoroacetyl (→CAS 143655-60-1), and Fmoc (→Exatecan Intermediate 3) protecting group strategies from a single inventory item . This is in contrast to procuring the pre-protected Intermediate 2, which locks the user into a single synthetic pathway. For ADC developers evaluating multiple linker-payload conjugation chemistries, the free amine provides the flexibility to match the protecting group to the downstream conjugation strategy without re-initiating the synthesis from early intermediates. The 6-fluoro substituent, carried through all subsequent steps, ensures that any derivative synthesized from this intermediate retains the fluorine atom required for topoisomerase I inhibitory activity in the final Exatecan payload [1].

Process Chemistry: Route Benchmarking Against Legacy Methods

For process chemistry teams developing cost-effective, scalable Exatecan syntheses, this intermediate represents a strategic checkpoint for evaluating route efficiency. Modern patent routes (WO2022000868A1, CN202010593916) achieving 15% overall Exatecan yield—representing a ~60-fold improvement over the ~0.25% overall yield of the original EP0495432 route—position early-stage tetralone intermediates like 210346-39-7 at the center of high-efficiency process development [2]. Procuring this specific intermediate enables direct benchmarking of in-house synthetic efficiency against published patent yields. The compound's computed physicochemical profile (XLogP3 2.4, TPSA 43.1 Ų, 1 HBD) [3] supports predictable chromatographic behavior and crystallization properties that simplify intermediate isolation during process optimization.

GMP Inventory Strategy: One Intermediate, Multiple Products

For CDMOs and pharmaceutical manufacturers maintaining GMP intermediate inventories, stocking 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (≥98% purity, 2-8°C storage) as a single inventory item enables on-demand production of multiple downstream intermediates (Intermediate 2, Intermediate 3, trifluoroacetamide derivative) without the burden of storing multiple protected variants, each of which may have different stability profiles and regulatory documentation requirements. The compound's ISO-certified availability from multiple vendors supports dual-sourcing strategies for supply chain resilience in GMP manufacturing environments.

SAR Studies: Fluorine-Dependent Topoisomerase I Inhibition

For medicinal chemistry teams conducting SAR studies around the camptothecin pharmacophore, this intermediate serves as a validated starting point for synthesizing analogs with modifications at the 8-amino position while preserving the 6-fluoro substituent essential for activity. Literature establishes that fluorination enhances metabolic stability by resisting oxidative degradation in camptothecin analogs, and the 6-fluoro substituent is empirically associated with improved in vivo efficacy compared to non-fluorinated counterparts [1]. The free amine enables systematic exploration of N-substitution effects on ADC linker conjugation efficiency and payload release kinetics without the confounding factor of fluorine absence that would arise from using non-fluorinated tetralone scaffolds .

Quote Request

Request a Quote for 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.